molecular formula C8H6ClNO B1143374 3-Pyridin-3-yl-acryloyl chloride CAS No. 1126-72-3

3-Pyridin-3-yl-acryloyl chloride

Cat. No. B1143374
CAS RN: 1126-72-3
M. Wt: 167.59
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridin-3-yl-acryloyl chloride is a chemical compound with the formula C8H6ClNO . It is used in various chemical reactions and has been the subject of several studies .

Scientific Research Applications

  • Formation of Pyridinium Derivatives : Direct acylation reactions with acryloyl chlorides, including 3-Pyridin-3-yl-acryloyl chloride, in the presence of pyridine, can lead to the formation of unexpected pyridinium derivatives. These derivatives are structurally characterized, providing insights into the reaction mechanism involved in their formation (Warneke et al., 2015).

  • Synthesis of Coordination Compounds : A novel 3-position substituted imidazo[1,2-a]pyridine ligand was synthesized using a similar compound, demonstrating the potential for creating new coordination polymers with unique structures and photoluminescent properties (Li, Ni, & Yong, 2018).

  • Polymer Synthesis : Poly(thioether amide)s containing pyridine moieties were obtained through polyaddition reactions involving compounds derived from acryloyl chloride, demonstrating its role in creating polymers with high refractive indices and other desirable properties (Oikawa, Motomi, & Aoki, 1993).

  • Antimicrobial Activity : Novel methods for modifying natural polymers, such as chitosan, utilize monomers prepared through reactions involving acryloyl chloride. These modified polymers exhibit higher growth inhibition activities against bacteria and fungi compared to unmodified chitosan (Khalil, Ibrahim, & Al-Sagheer, 2014).

  • Mechanistic Studies in Organic Chemistry : Acryloyl azides, potentially derived from acryloyl chlorides, have been used in the synthesis of disubstituted pyridine derivatives, offering a novel approach to synthesizing these compounds and exploring their reaction mechanisms (Chuang, Chen, & Pola, 2010).

  • Functionalized Monomer Synthesis : The nucleophilic substitution reaction of amines with acryloyl chloride has been utilized to synthesize new functionalized monomers. These monomers are promising for creating stimuli-sensitive polymeric materials (Agüero, Guerrero-Ramírez, & Katime, 2010).

  • Synthesis of Organic Compounds : Acryloyl chloride is involved in various synthetic processes to create complex organic compounds like 1,3-selenazin-4-ones and monomeric halogenoaryl acrylates (Yokoyama et al., 1986; Blazejewski et al., 1998).

properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMPKEASGGKFJD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-3-yl-acryloyl chloride

Citations

For This Compound
2
Citations
S Li, Z Yao, Y Zhao, W Chen, H Wang, X Kuang… - Bioorganic & medicinal …, 2012 - Elsevier
A series of acrylamide analogues were designed and synthesized from Imatinib and Nilotinib as novel BCR–ABL inhibitors by application of the principle of nonclassical electronic …
Number of citations: 11 www.sciencedirect.com
S Jin, X Sun, D Liu, H Xie, Y Rao - Chemical Papers, 2019 - Springer
The discovery and development of a novel HER-2 tyrosine kinase inhibitor for the treatment of HER2-positive breast cancer are presented in this article. EGFR family has been …
Number of citations: 5 link.springer.com

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